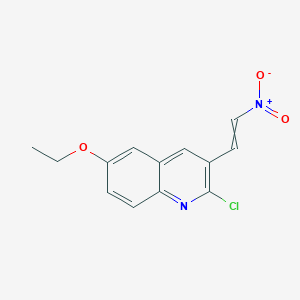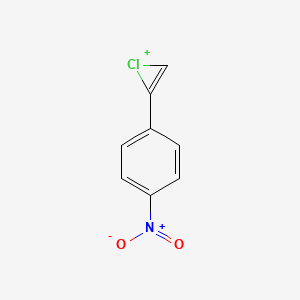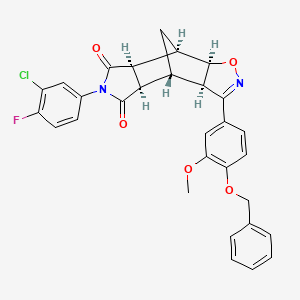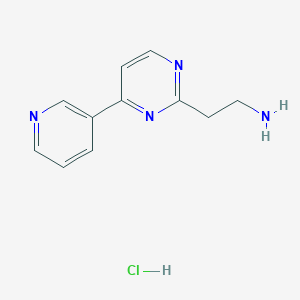
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring attached to a pyrimidine ring, which is further linked to an ethanamine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride typically involves multi-step organic reactions. One common synthetic route is the Suzuki cross-coupling reaction , which involves the reaction of a pyridine derivative with a pyrimidine derivative in the presence of a palladium catalyst and a suitable base. The reaction conditions include heating the reaction mixture under an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is common to achieve high yields and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Production of amines or amides.
Substitution: Introduction of various functional groups, such as halides or alkyl groups.
Aplicaciones Científicas De Investigación
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological systems, particularly in understanding enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of materials with specific properties, such as conductive polymers and advanced coatings.
Mecanismo De Acción
The mechanism by which 2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the application and the specific biological system involved.
Comparación Con Compuestos Similares
2-(4-(Pyridin-3-YL)pyrimidin-2-YL)ethanamine hydrochloride is unique due to its specific structural features and reactivity. Similar compounds include other pyridine and pyrimidine derivatives, such as:
3-(Pyridin-3-YL)phenylboronic acid
2-(Pyridin-3-YL)pyrimidin-4-amine
4-(Pyridin-3-YL)pyrimidin-2-ol
These compounds share the pyridine and pyrimidine motifs but differ in their substituents and functional groups, leading to variations in their chemical properties and applications.
Propiedades
Fórmula molecular |
C11H13ClN4 |
|---|---|
Peso molecular |
236.70 g/mol |
Nombre IUPAC |
2-(4-pyridin-3-ylpyrimidin-2-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C11H12N4.ClH/c12-5-3-11-14-7-4-10(15-11)9-2-1-6-13-8-9;/h1-2,4,6-8H,3,5,12H2;1H |
Clave InChI |
AMAZAFKIXKQLGA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CN=C1)C2=NC(=NC=C2)CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


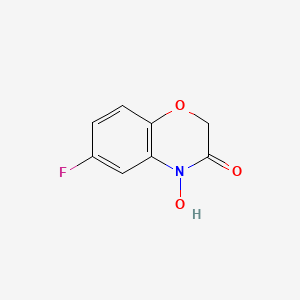
![{4-[Bis(4-hydroxy-2,5-dimethylphenyl)methyl]phenoxy}acetic acid](/img/structure/B15173675.png)
![N-(3-amino-4-fluoro-1-phenylbutan-2-yl)-2-[(2-methylcyclopropyl)methylamino]-6-[methyl(propan-2-ylsulfonyl)amino]pyridine-4-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B15173683.png)
![2-{4-[4-(4-Methylpiperazin-1-yl)but-1-yn-1-yl]phenyl}-1H-benzimidazole](/img/structure/B15173699.png)
![2,6-Dimethyl-4-[(4-methylphenyl)methoxy]aniline](/img/structure/B15173708.png)

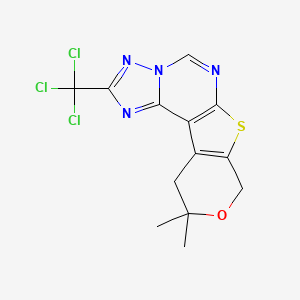
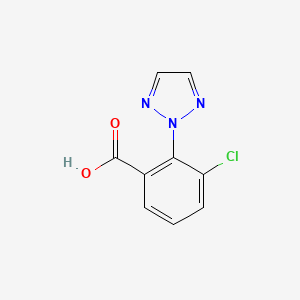
![1-[(1-Phenylcyclopropyl)methyl]piperazine](/img/structure/B15173731.png)
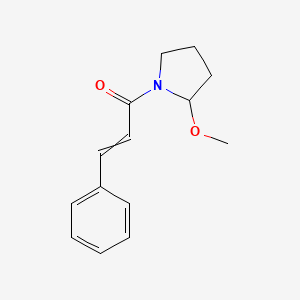
![(1S,11S,12R,16S)-14-(4-nitrophenyl)-13,15-dioxo-N-phenyl-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B15173743.png)
